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Cat. No.: B1330143

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2R,3R)-3-aminopentan-2-ol is a chiral vicinal amino alcohol, a class of organic compounds
that are pivotal as building blocks in asymmetric synthesis and are integral components in a
wide array of pharmaceuticals and biologically active molecules. The specific stereochemistry
of (2R,3R)-3-aminopentan-2-ol, with its syn relationship between the amino and hydroxyl
groups, makes it a valuable synthon for the construction of complex molecular architectures
with defined three-dimensional orientations. This guide provides an in-depth overview of the
synthesis, properties, and potential applications of this compound, tailored for professionals in
chemical research and drug development.

Synthesis of (2R,3R)-3-Aminopentan-2-ol

The stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol is crucial for its application in
stereospecific synthesis and drug design. The primary strategies for obtaining the desired syn
diastereomer involve the stereoselective reduction of the corresponding a-amino ketone, 3-
aminopentan-2-one.

Stereoselective Reduction of 3-Aminopentan-2-one

A common and effective method for the synthesis of syn-amino alcohols is the
diastereoselective reduction of the corresponding a-amino ketone. This transformation can be
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achieved using various reducing agents and catalytic systems, with the choice of catalyst and
reaction conditions being critical for achieving high diastereoselectivity for the desired (2R,3R)
isomer.

Experimental Protocol: Diastereoselective Reduction

The following is a generalized protocol for the diastereoselective reduction of an N-protected 3-
amino-2-pentanone to the corresponding syn-amino alcohol. The choice of protecting group for
the amine and the specific chiral catalyst are key to directing the stereochemical outcome.

o Protection of the Amino Group: The starting material, 3-aminopentan-2-one, is first protected
with a suitable protecting group (e.g., Boc, Cbhz) to prevent side reactions and to influence
the stereoselectivity of the reduction.

o Asymmetric Reduction: The N-protected 3-amino-2-pentanone is then subjected to
asymmetric reduction. Two common methods are:

o Asymmetric Transfer Hydrogenation: This method employs a chiral transition metal
catalyst (e.g., a ruthenium or rhodium complex with a chiral ligand) and a hydrogen donor
(e.g., isopropanol or formic acid). The reaction is typically carried out in an organic solvent
at a controlled temperature.

o Catalytic Hydrogenation: This involves the use of a chiral catalyst (e.g., a Rh-BINAP
complex) under a hydrogen atmosphere. The choice of solvent, pressure, and temperature
is optimized to maximize the yield and diastereoselectivity for the syn product.

» Deprotection: Following the reduction, the protecting group is removed under appropriate
conditions (e.g., acidic conditions for a Boc group) to yield the final (2R,3R)-3-aminopentan-
2-ol.

« Purification: The final product is purified using techniques such as distillation or
chromatography to isolate the desired stereoisomer in high purity.
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Stereoselective Synthesis Workflow
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Caption: General workflow for the stereoselective synthesis of (2R,3R)-3-aminopentan-2-ol.

Physicochemical Properties

The physicochemical properties of (2R,3R)-3-aminopentan-2-ol are essential for its handling,
formulation, and application in various chemical processes. While experimentally determined
data is limited in publicly available literature, computed and predicted values provide useful

estimates.
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Value
Property . Source
(Predicted/Computed)

Molecular Formula CsHisNO PubChem[1][2]
Molecular Weight 103.16 g/mol PubChem[1][2]
Boiling Point 186.8 +13.0 °C ChemBK[3]
Density 0.912 £ 0.06 g/cm3 ChemBK[3]
pKa 12.95 + 0.45 ChemBK][3]
XLogP3 0.2 PubChem
Hydrogen Bond Donor Count 2 PubChem[4]
Hydrogen Bond Acceptor

Count 2 PubChem[4]
Rotatable Bond Count 2 PubChem[4]

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of the
stereochemistry of (2R,3R)-3-aminopentan-2-ol. While a complete set of experimental spectra
is not readily available in the public domain, typical spectral features can be predicted.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
the pentane backbone, with the chemical shifts and coupling constants of the protons at the
C2 and C3 stereocenters being particularly informative for confirming the syn relative
stereochemistry.

e 13C NMR: A 3C NMR spectrum for (2R,3R)-3-aminopentan-2-ol is reported to be available
in the SpectraBase database, which would provide definitive evidence of the carbon
framework.[5][6][7]

» IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the
O-H and N-H stretching vibrations, typically in the region of 3200-3600 cm~1, as well as C-H,
C-0, and C-N stretching and bending vibrations.
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e Mass Spectrometry: Mass spectral analysis would show the molecular ion peak and
characteristic fragmentation patterns corresponding to the structure of 3-aminopentan-2-ol.

Chemical Properties and Reactivity

(2R,3R)-3-aminopentan-2-ol possesses two reactive functional groups: a primary amine and a
secondary alcohol. This bifunctionality allows for a range of chemical transformations.

¢ N-Acylation and N-Alkylation: The amino group can readily undergo acylation with acyl
chlorides or anhydrides to form amides, and alkylation with alkyl halides to form secondary
or tertiary amines.

e O-Acylation and O-Alkylation: The hydroxyl group can be acylated to form esters or alkylated
to form ethers.

» Cyclization Reactions: The vicinal amino and hydroxyl groups can be utilized to form various
heterocyclic structures, such as oxazolines, which are valuable intermediates in organic
synthesis.

o Coordination Chemistry: The amino alcohol moiety can act as a bidentate ligand,
coordinating to metal centers to form chiral catalysts for asymmetric synthesis.

Applications in Drug Development and Research

Vicinal amino alcohols are a privileged structural motif found in a vast number of biologically
active compounds and pharmaceuticals.[1] Their prevalence underscores their importance in
medicinal chemistry.

» Chiral Building Blocks: (2R,3R)-3-aminopentan-2-ol serves as a valuable chiral building
block for the synthesis of more complex molecules with specific stereochemical
requirements. This is particularly important in the development of enantiomerically pure
drugs, where one stereoisomer often exhibits the desired therapeutic effect while the other
may be inactive or even harmful.

o Pharmacophore Scaffolds: The amino alcohol functionality is a key pharmacophore in many
drug classes. For instance, 3-amino alcohols are found in beta-blockers used to treat
cardiovascular diseases, as well as in various antiviral, anticancer, and antimicrobial agents.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.researchgate.net/figure/Importance-of-vicinal-amino-alcohols-and-synthetic-approaches-a-Importance-of-chiral_fig1_387708350
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[1] The specific stereochemistry of (2R,3R)-3-aminopentan-2-ol can be exploited to design
ligands that bind with high affinity and selectivity to biological targets such as enzymes and
receptors.

o Asymmetric Catalysis: As a chiral ligand, (2R,3R)-3-aminopentan-2-ol can be used to
prepare chiral catalysts for a variety of asymmetric transformations. These catalysts are
instrumental in the efficient and environmentally friendly production of single-enantiomer
pharmaceuticals.

While specific biological activities for (2R,3R)-3-aminopentan-2-ol have not been extensively
reported, its structural similarity to known pharmacophores suggests its potential as a starting
point for the discovery of new therapeutic agents.
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Caption: Logical relationships of (2R,3R)-3-aminopentan-2-ol's applications.

Conclusion

(2R,3R)-3-aminopentan-2-ol is a stereochemically defined vicinal amino alcohol with
significant potential in synthetic organic chemistry and drug discovery. Its synthesis, primarily
through the stereoselective reduction of the corresponding amino ketone, allows for the
creation of a valuable chiral synthon. While detailed experimental data on its properties are not
widely published, its structural features and the known importance of the vicinal amino alcohol

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.researchgate.net/figure/Importance-of-vicinal-amino-alcohols-and-synthetic-approaches-a-Importance-of-chiral_fig1_387708350
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/product/b1330143?utm_src=pdf-body-img
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/product/b1330143?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

motif suggest that it is a compound of considerable interest for further research and
development. The methodologies and data presented in this guide provide a solid foundation
for researchers and scientists working with this and related chiral molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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